![molecular formula C13H14N2O4S2 B2425129 Methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 688337-75-9](/img/structure/B2425129.png)
Methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
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Overview
Description
“Methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and several functional groups including an amino group, a carboxylate group, and a sulfanylidene group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile . The carboxylate group could be introduced through a reaction with a carboxylic acid or its derivative . The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring would add rigidity to the structure, while the various functional groups could participate in a variety of intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the carboxylate group could undergo esterification or amidation reactions, and the sulfanylidene group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and certain spectral properties .Scientific Research Applications
Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2): These compounds are used clinically to treat lung, breast, and ovarian cancers. HMM and 2 exhibit antitumor effects .
Hydroxymethylpentamethylmelamine (HMPMM): HMPMM is the hydroxylated metabolite of HMM and represents its major active form. It also displays antitumor activity .
Aromatase Inhibitory Activity: Certain 1,3,5-triazines exhibit aromatase inhibitory activity, which is relevant in cancer treatment .
Siderophore-Mediated Drug Potential
The compound has potential use as a siderophore, which is a microbial iron shelter. Siderophores play a crucial role in iron acquisition by microorganisms .
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The general structure of 1,3,5-triazines can act as potent corticotrophin-releasing factor 1 receptor antagonists .
Leukotriene C4 (LTC4) Antagonist
Certain 1,3,5-triazine derivatives exhibit potent activity against LTC4, which has a protective effect on HCl.ethanol-induced gastric lesions .
Trypanosoma brucei Inhibition
The substrate related to this compound shows good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-17-7-4-5-8(9(6-7)18-2)15-11(14)10(12(16)19-3)21-13(15)20/h4-6H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIICPRXIKIJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)OC)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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